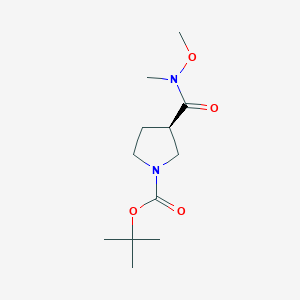
(4-Tert-butyl-3-methoxyphenyl)methanol
Descripción general
Descripción
(4-Tert-butyl-3-methoxyphenyl)methanol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-3-methoxyphenyl)methanol typically involves the reaction of 4-tert-butyl-3-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-3-methoxybenzaldehyde or 4-tert-Butyl-3-methoxybenzoic acid.
Reduction: 4-tert-Butyl-3-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Tert-butyl-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (4-Tert-butyl-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxy and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-tert-Butyl-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-tert-Butyl-3-methoxyphenylmethane: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
(4-Tert-butyl-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(4-tert-butyl-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3 |
Clave InChI |
QINKAJCTBATLOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)CO)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)

![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)


![5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8762550.png)
